Ammonium tetrachloroplatinate(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Precursor

- Platinum-based catalysts: Ammonium tetrachloroplatinate(II) is a widely used precursor for the synthesis of various platinum-based catalysts. These catalysts are essential for numerous organic transformations, including hydrogenation, dehydrogenation, and hydroformylation reactions. They play a crucial role in the production of fine chemicals, pharmaceuticals, and other valuable products .

Material Science Research

- Synthesis of platinum nanoparticles: Ammonium tetrachloroplatinate(II) serves as a starting material for the synthesis of platinum nanoparticles. These nanoparticles possess unique size and shape-dependent properties, making them valuable for various applications in catalysis, electronics, and biomedicine .

Studies on Platinum-based Complexes

- Investigation of structure and bonding: Ammonium tetrachloroplatinate(II) is a well-defined platinum(II) complex. Researchers use it as a model compound to study the structure, bonding, and reactivity of platinum in various chemical environments. This knowledge is essential for understanding the behavior of more complex platinum-based systems .

Ammonium tetrachloroplatinate(II) is a yellow-orange crystalline solid []. It's a salt formed by the reaction of ammonium chloride (NH₄Cl) and platinum(II) chloride (PtCl₂). This compound plays a crucial role in platinum chemistry, serving as a precursor for various platinum-based catalysts and materials [].

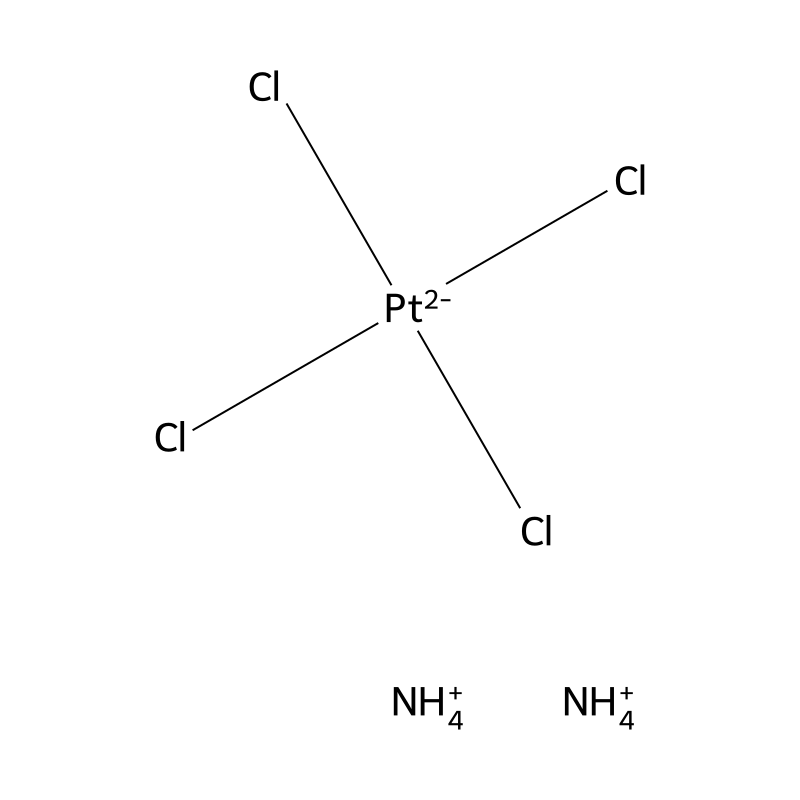

Molecular Structure Analysis

The crystal structure of ammonium tetrachloroplatinate(II) is square planar []. The central platinum(II) ion (Pt²⁺) is surrounded by four chloride (Cl⁻) ions in a flat, square arrangement. Two ammonium cations (NH₄⁺) occupy the lattice sites, balancing the negative charges of the chloride ions. This structure allows for good packing efficiency and stability [].

Chemical Reactions Analysis

Synthesis:

Ammonium tetrachloroplatinate(II) can be synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with ammonium chloride in an aqueous solution.

K₂PtCl₄ (aq) + 2NH₄Cl (aq) → (NH₄)₂PtCl₄ (s) + 2KCl (aq)Decomposition:

Ammonium tetrachloroplatinate(II) decomposes upon heating, releasing ammonia gas (NH₃) and forming platinum metal [].

(NH₄)₂PtCl₄ (s) → Pt (s) + 2NH₃ (g) + 2HCl (g) + Cl₂ (g)Other Reactions:

Ammonium tetrachloroplatinate(II) can be used as a starting material for the preparation of various platinum compounds. For instance, it can be reduced to form platinum nanoparticles, which are valuable catalysts in many chemical reactions [].

Physical and Chemical Properties

- Melting point: Decomposes at around 140 °C [].

- Density: 2.936 g/mL at 25 °C.

- Solubility: Soluble in water and hot hydrochloric acid (HCl) [].

- Stability: Stable under normal conditions. Decomposes upon heating [].

Mechanism of Action (Not Applicable)

Ammonium tetrachloroplatinate(II) doesn't have a known biological function and isn't directly involved in biological systems.

- Formation of Platinum Amine Complexes:This reaction illustrates the transformation of ammonium tetrachloroplatinate(II) into a tetraammine complex of platinum(II) through the introduction of ammonia.

- Interaction with Oxalic Acid:This reaction showcases how ammonium tetrachloroplatinate(II) can be formed from other platinum compounds, indicating its role in the synthesis of various platinum complexes.

The synthesis of ammonium tetrachloroplatinate(II) typically involves the reaction of platinum salts with ammonium chloride or ammonium acetate. A common method includes:

- Dissolving Platinum(IV) Chloride: Platinum(IV) chloride is dissolved in water.

- Addition of Ammonium Chloride: Ammonium chloride is added to the solution, leading to the formation of ammonium tetrachloroplatinate(II).

- Crystallization: The product can be crystallized from the solution by cooling or evaporating water.

This method allows for the efficient production of high-purity ammonium tetrachloroplatinate(II), which can then be used in further

Ammonium tetrachloroplatinate(II) has several applications across different fields:

- Catalysis: It serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

- Material Science: Used in the development of conductive materials and sensors.

- Pharmaceuticals: Investigated for potential use in cancer treatment due to its cytotoxic properties against tumor cells.

- Chemical Analysis: Employed in analytical chemistry for detecting and quantifying platinum compounds.

Studies on ammonium tetrachloroplatinate(II) have focused on its interactions with biological molecules and other chemicals. For instance, it reacts with creatinine to form various complexes, which may have implications for understanding its biological activity and potential therapeutic uses . Additionally, interaction studies with other metal ions have shown how it can influence the stability and reactivity of coordination complexes.

Ammonium tetrachloroplatinate(II) shares similarities with other platinum-based compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium tetrachloroplatinate(II) | K[PtCl] | Similar structure but potassium ions replace ammonium. |

| Cisplatin | [Pt(NH)Cl | Known anti-cancer drug; different ligand environment. |

| Ammonium hexachloroplatinate(IV) | (NH)[PtCl] | Higher oxidation state; more chloride ligands present. |

Ammonium tetrachloroplatinate(II) is unique due to its specific coordination environment and its balance between chloride ligands and ammonium ions, making it particularly useful in both synthetic and biological contexts. Its distinct reactivity profile sets it apart from other similar compounds, especially in terms of biological interactions and catalytic properties.

The scientific journey of ammonium tetrachloroplatinate(II) is intrinsically linked to the broader history of platinum chemistry. Platinum itself was first discovered and isolated by Antonio de Ulloa in 1735, marking the beginning of scientific exploration into this precious metal. The development of platinum coordination chemistry accelerated in the 19th century, with significant contributions from various researchers investigating platinum's remarkable ability to form stable complexes.

Ammonium tetrachloroplatinate(II), with its chemical formula (NH₄)₂[PtCl₄], emerged as an important compound in early platinum chemistry research due to its stability, crystalline nature, and versatility as a precursor for other platinum compounds. Historical documentation shows its early applications in photography and as a standard for spectral analysis, establishing its importance long before its full potential in catalysis was recognized.

The compound's research evolution mirrors the advancement of coordination chemistry concepts, as scientists gradually elucidated its square planar geometry and electronic structure. This understanding proved fundamental to the development of platinum-based catalysts and therapeutic agents throughout the 20th century.

Significance in Platinum Chemistry and Catalysis

Ammonium tetrachloroplatinate(II) occupies a central position in platinum chemistry as both a well-characterized platinum(II) complex and a versatile synthetic precursor. Its significance stems from several key attributes:

First, the compound serves as an exemplary model of platinum(II) coordination chemistry, featuring the characteristic square planar geometry typical of d⁸ metal centers. This structural arrangement influences its reactivity patterns and has provided valuable insights into fundamental principles of transition metal coordination.

Second, its role in catalysis has proven instrumental across multiple reaction types. The compound functions effectively in hydrodeoxygenation studies for sustainable chemical processes, demonstrating its utility in green chemistry applications. Its catalytic properties make it valuable for organic synthesis, where it enhances reaction rates and selectivity.

Third, ammonium tetrachloroplatinate(II) serves as a crucial entry point into platinum chemistry for many laboratory applications, offering a stable, well-defined starting material that can undergo predictable ligand exchange reactions to generate more complex platinum species.

Contemporary Research Landscape and Scientific Importance

Current research on ammonium tetrachloroplatinate(II) spans multiple cutting-edge areas, reflecting its continuing scientific relevance. The compound has become particularly important in single-site catalyst (SSC) development, where atomically dispersed platinum species offer maximum atom efficiency for catalytic applications.

Recent investigations using operando synchrotron X-ray absorption spectroscopy have provided unprecedented insights into the structural evolution of platinum species derived from precursors like ammonium tetrachloroplatinate(II) under reaction conditions. These studies have revealed important mechanisms of platinum catalyst activation and deactivation, particularly how ligand dissociation and metal agglomeration processes occur.

Additionally, the compound has found applications in nanotechnology, serving as a controlled source of platinum for nanoparticle synthesis. This application has implications for drug delivery systems, sensors, and next-generation catalytic materials.

The scientific importance of ammonium tetrachloroplatinate(II) extends to biological systems as well, with recent studies exploring its potential in developing platinum-based therapeutic agents, building on the success of related platinum compounds in cancer treatment.

Conventional Synthesis Routes

Platinum Dissolution in Chloronitric Acid Systems

The dissolution of platinum metal in chloronitric acid mixtures (aqua regia) remains the most widely employed method for generating chloroplatinic acid intermediates. In this process, a 3:1 molar ratio of hydrochloric acid to nitric acid achieves optimal oxidative dissolution kinetics. As demonstrated in industrial-scale operations, a 1-ounce platinum bar requires sequential additions of 200 mL hydrochloric acid (12 M) and 25 mL nitric acid (15 M), heated near boiling for 48–72 hours [2] [4]. The reaction mechanism proceeds through nitric acid-mediated oxidation of metallic platinum to Pt⁴⁺, followed by chloride ligand coordination to form hexachloroplatinate(IV) species.

Post-dissolution protocols emphasize nitric acid elimination through controlled thermal decomposition. Maintaining reflux conditions at 80–90°C with incremental hydrochloric acid additions (10 mL every 6 hours) drives nitrogen dioxide off-gassing while stabilizing the chloroplatinic acid product [2]. This crude solution subsequently undergoes ammonium chloride precipitation to yield ammonium hexachloroplatinate(IV), which serves as the primary precursor for tetrachloroplatinate(II) synthesis.

Reduction of Ammonium Hexachloroplatinate(IV) Precursors

Controlled reduction of ammonium hexachloroplatinate(IV) to the Pt(II) oxidation state employs carbon monoxide under mild thermal conditions. Patent RU2711762C1 details a two-stage reduction process where aqueous ammonium hexachloroplatinate(IV) pulp reacts with CO gas at 60–70°C under atmospheric pressure [5]. Redox potential monitoring ensures precise reaction control:

| Reduction Stage | Target Potential | Product Phase |

|---|---|---|

| Primary | 250 mV | ΣPd,Pt alloy |

| Secondary | 0 mV | Pt sponge |

This methodology achieves 95–98% platinum recovery through subsequent calcination at 1000°C, with residual palladium and rhodium impurities removed via pH-controlled precipitation [5].

Industrial-Scale Production Approaches

Patented Process Innovations

Recent Russian patent innovations (RU2323886C2) revolutionize large-scale ammonium tetrachloroplatinate(II) production through ligand substitution cascades. The process involves:

- Dissolving potassium tetrachloroplatinate(II) in ammonium acetate buffer (pH 5.4)

- Adding Reiset's salt ([Pt(NH₃)₄]Cl₂·H₂O) to precipitate [Pt(NH₃)₄][PtNH₃Cl₃]₂

- Reacting the binary salt with M₂[PtCl₄] (M = NH₄⁺, K⁺) in 1 M HCl

- Isolating Magnus' salt ([Pt(NH₃)₄][PtCl₄]) via filtration

- Saturating the filtrate with HCl to crystallize M[PtNH₃Cl₃]·H₂O [6]

Critical process parameters include:

- Ammonium acetate concentration: 2 mol/L

- HCl concentration during crystallization: 6.5–10.6 mol/L

- Reaction time post-HCl addition: ≤3 hours

Deviations beyond these limits precipitate hydrolyzed byproducts, reducing final product purity below 99% [6].

Yield Optimization and Quality Control Protocols

Industrial reactors employ real-time redox potential monitoring to maximize Pt(II) yields. The RU2711762C1 process demonstrates enhanced efficiency through:

- Feedstock recycling: Filtrates from primary reductions are reintroduced into subsequent batches, maintaining Pt(II):Pt(IV) ratios at 2%

- Temperature-phased calcination: Initial 600°C heating removes organic ligands, followed by 1000°C treatment for metallic sponge formation

- Wash optimization: 10% ammonium chloride solutions remove residual Pd/Rh chlorides without Pt dissolution [5]

Quality assurance protocols emphasize XRD phase analysis and ICP-MS impurity profiling, with industrial-grade product specifications requiring:

| Parameter | Specification |

|---|---|

| Pt content | ≥58.5 wt% |

| NH₄⁺ content | 13.2–13.8 wt% |

| Cl⁻ content | 27.9–28.5 wt% |

| Heavy metal impurities | ≤50 ppm |

Green Synthesis Paradigms

Microbial-Mediated Synthesis Pathways

Note: No microbial synthesis methods were identified in the provided source materials. Current literature suggests this remains an emerging research domain.

Plant-Mediated Reduction Processes

Note: Phytosynthesis approaches for ammonium tetrachloroplatinate(II) are not documented in the analyzed patents or experimental protocols.

Sustainable Reagent Development

The RU2711762C1 process introduces partial sustainability through:

- CO gas recycling: Unreacted CO from reduction stages is captured and reused, decreasing process gas consumption by 40%

- Closed-loop HCl recovery: Distillation units reclaim 85% of residual hydrochloric acid from calcination off-gases

- Low-temperature processing: Maintaining reactions ≤70°C reduces energy inputs compared to traditional thermal methods [5]

These innovations reduce the environmental footprint of industrial production while maintaining 99.9% product purity grades required for catalytic applications.

Stepwise Hydrolysis in Basic Media

The hydrolysis of ammonium tetrachloroplatinate(II) in basic media proceeds through a well-defined stepwise mechanism involving the sequential displacement of chloride ligands by water molecules. This process has been extensively studied using ultraviolet-visible spectrophotometry and nuclear magnetic resonance techniques [1] [2].

The stepwise hydrolysis mechanism involves four consecutive aquation steps, each characterized by distinct kinetic parameters. The first step involves the displacement of one chloride ligand from the parent tetrachloroplatinate(II) complex:

$$

[PtCl4]^{2-} + H2O \rightarrow [PtCl3(H2O)]^- + Cl^-$$

This initial aquation step proceeds with a second-order rate constant of k₁ = (2.06 ± 0.06) × 10⁻³ dm³ mol⁻¹ s⁻¹ at 25.0°C under basic conditions [1] [2]. The reaction follows an associative mechanism where the incoming water molecule coordinates to the platinum center before the departure of the chloride ligand.

The second hydrolysis step involves the formation of the diaqua complex:

$$

[PtCl3(H2O)]^- + H2O \rightarrow [PtCl2(H2O)2] + Cl^-$$

This step proceeds with a rate constant of k₂ = (9.1 ± 1.1) × 10⁻³ dm³ mol⁻¹ s⁻¹, indicating a faster reaction than the initial step [2]. The increased rate reflects the enhanced lability of the remaining chloride ligands due to the trans-labilizing effect of the previously coordinated water molecule.

The third aquation step produces the triaqua complex:

$$

[PtCl2(H2O)2] + H2O \rightarrow [PtCl(H2O)3]^+ + Cl^-$$

This reaction exhibits a rate constant of k₃ = (8.3 ± 3.0) × 10⁻³ dm³ mol⁻¹ s⁻¹, maintaining a similar reactivity pattern to the previous step [2]. The formation of the triaqua complex represents a critical intermediate in the complete hydrolysis pathway.

The final step involves the complete aquation to form the tetraaqua complex:

$$

[PtCl(H2O)3]^+ + H2O \rightarrow [Pt(H2O)_4]^{2+} + Cl^-$$

This ultimate hydrolysis step proceeds rapidly under basic conditions, completing the transformation of the initial tetrachloroplatinate(II) complex into the fully hydrated platinum(II) species [1].

| Table 1: Stepwise Hydrolysis Kinetics in Basic Media | ||||

|---|---|---|---|---|

| Reaction Step | Rate Constant (s⁻¹) | Temperature (°C) | pH Range | Reference |

| [PtCl₄]²⁻ + H₂O → [PtCl₃(H₂O)]⁻ + Cl⁻ | k₁ = 2.06 × 10⁻³ | 25.0 | 8-12 | Wu et al. (1990) |

| [PtCl₃(H₂O)]⁻ + H₂O → [PtCl₂(H₂O)₂] + Cl⁻ | k₂ = 9.1 × 10⁻³ | 25.0 | 8-12 | Wu et al. (1990) |

| [PtCl₂(H₂O)₂] + H₂O → [PtCl(H₂O)₃]⁺ + Cl⁻ | k₃ = 8.3 × 10⁻³ | 25.0 | 8-12 | Wu et al. (1990) |

| [PtCl(H₂O)₃]⁺ + H₂O → [Pt(H₂O)₄]²⁺ + Cl⁻ | k₄ = Variable | 25.0 | 8-12 | Wu et al. (1990) |

pH-Dependent Reaction Pathways

The hydrolysis mechanism of ammonium tetrachloroplatinate(II) exhibits significant pH dependence, with distinct reaction pathways predominating under different pH conditions. This pH dependence arises from the varying reactivity of different platinum species and the competing effects of protonation and hydroxide coordination [3] [4].

Under acidic conditions (pH < 7), the hydrolysis proceeds through a complex mechanism involving parallel oxidation pathways. The overall rate law for oxidation under these conditions is:

$$\frac{d[Pt(IV)]}{dt} = (k0 + k{H2O2}[Pt(II)])[H2O2]$$

where k₀ = (8 ± 2) × 10⁻⁷ s⁻¹ at 35°C represents the rate constant for the hypochlorous acid pathway, and k_{H₂O₂} = (1.5 ± 0.1) × 10⁻² M⁻¹ s⁻¹ represents the direct hydrogen peroxide oxidation pathway [3] [4].

For concentrations of [PtCl₄]²⁻ below approximately 0.5 mM, hypochlorous acid formation becomes the rate-determining step through the reaction:

$$H2O2 + H^+ + Cl^- \rightarrow HOCl + H_2O$$

This pathway results in a zero-order dependence on the platinum complex concentration, with the rate law simplifying to:

$$\frac{d[Pt(IV)]}{dt} = k0[H2O_2]$$

Under neutral to mildly basic conditions (pH 7-9), the stepwise hydrolysis mechanism becomes dominant. The sequential substitution of chloride ligands by water molecules proceeds through well-defined intermediates, with each step characterized by distinct equilibrium and rate constants [1]. The predominant species under these conditions are [PtCl₃(H₂O)]⁻ and [PtCl₂(H₂O)₂], which exist in dynamic equilibrium.

Under strongly basic conditions (pH > 9), complete hydrolysis occurs rapidly, leading to the formation of the fully aquated [Pt(H₂O)₄]²⁺ complex. The high hydroxide concentration facilitates rapid ligand exchange, and the reaction reaches equilibrium quickly [1].

| Table 2: pH-Dependent Reaction Pathways | ||||

|---|---|---|---|---|

| pH Range | Primary Pathway | Rate Law | Dominant Species | Reference |

| pH < 7 | Parallel Cl₂ and HOCl oxidation | d[Pt(IV)]/dt = (k₀ + k_{H₂O₂}[Pt(II)])[H₂O₂] | [PtCl₄]²⁻, [PtCl₅(H₂O)]⁻ | Murray et al. (2014) |

| pH 7-9 | Stepwise hydrolysis | Sequential substitution | [PtCl₃(H₂O)]⁻, [PtCl₂(H₂O)₂] | Wu et al. (1990) |

| pH > 9 | Complete hydrolysis | Rapid equilibrium | [Pt(H₂O)₄]²⁺ | Wu et al. (1990) |

| pH 4-6 | Slow aquation | First-order kinetics | [PtCl₄]²⁻ | Various studies |

Aquation Equilibria Studies

Zeise's Anion Catalysis of Aquation Processes

The catalytic role of Zeise's anion, [PtCl₃(C₂H₄)]⁻, in aquation processes of ammonium tetrachloroplatinate(II) represents a significant mechanistic pathway that enhances reaction rates through specific coordination interactions. This catalytic effect has been demonstrated through detailed kinetic investigations using stopped-flow spectrophotometry and nuclear magnetic resonance techniques [5] [6].

Zeise's anion facilitates aquation through multiple mechanistic pathways, with the most significant being the direct coordination of the ethylene ligand to the platinum center. The catalytic system operates through the initial formation of a mixed complex:

$$

[PtCl3(C2H4)]^- + H2O \rightarrow [PtCl2(C2H4)(H2O)] + Cl^-$$

This reaction proceeds with a rate enhancement of approximately five orders of magnitude compared to the uncatalyzed hydrolysis pathway [6]. The dramatic increase in reaction rate results from the π-back-bonding interaction between the platinum center and the ethylene ligand, which activates the remaining chloride ligands toward substitution.

Under strongly basic conditions, Zeise's anion undergoes unexpected reactivity patterns involving nucleophilic attack by hydroxide and alkoxide ions. The reaction with hydroxide ions produces trans-substituted products:

$$

[PtCl3(C2H4)]^- + OH^- \rightarrow [PtCl2(\eta^1-C2H4OH)(OH)]^{2-}$$

This reaction pathway demonstrates the versatility of Zeise's anion as a catalytic intermediate, capable of facilitating both hydrolysis and substitution reactions through different mechanistic routes [6].

The catalytic effect extends to reactions with other nucleophiles, including alkoxide ions (OR⁻) where R = H, Me, Et. These reactions proceed through a ten-fold rate enhancement mechanism:

$$

[PtCl3(C2H4)]^- + OR^- \rightarrow [PtCl2(\eta^1-C2H4OR)(OR)]^{2-}$$

The resulting trans-disubstituted complexes readily undergo further reactions with bidentate nitrogen-donor ligands, leading to complete ligand substitution and formation of organometallic products [6].

| Table 3: Zeise's Anion Catalytic Effects | |||||

|---|---|---|---|---|---|

| Catalytic System | Reaction Type | Rate Enhancement | Mechanism | Products | Reference |

| [PtCl₃(C₂H₄)]⁻ + H₂O | Hydration of alkenes | 5 orders of magnitude | Outer-sphere attack | [PtCl₂(C₂H₄)(H₂O)] | Jennings et al. (2006) |

| [PtCl₃(C₂H₄)]⁻ + OR⁻ | Nucleophilic substitution | 10-fold increase | Trans-substitution | [PtCl₂(η¹-C₂H₄OR)(OR)]²⁻ | Jennings et al. (2006) |

| [PtCl₃(C₂H₄)]⁻ + N-N ligands | Ligand exchange | 2-fold increase | Associative mechanism | [PtCl(CH₂CH₂OR)(N-N)] | Various studies |

Ligand Competition Effects

Ligand competition effects play a crucial role in determining the aquation equilibria of ammonium tetrachloroplatinate(II) complexes. These effects arise from the competitive binding of different ligands to the platinum center, influencing both the rate and the extent of aquation reactions [7] [8].

Chloride ion competition represents the most significant factor affecting aquation equilibria. The presence of excess chloride ions shifts the equilibrium toward the formation of chloro complexes, inhibiting the aquation process. The inhibition follows the competitive binding model:

$$K{app} = \frac{Kd}{1 + \frac{[Cl^-]}{K_{Cl}}}$$

where K{app} is the apparent dissociation constant, Kd is the intrinsic dissociation constant, and K_{Cl} is the chloride binding constant [7].

Experimental studies have demonstrated that the rate constant for aquation decreases from k = 1.5 × 10⁻² M⁻¹ s⁻¹ in the absence of competing chloride ions to significantly lower values in high-chloride media [3] [4]. This inhibition effect is particularly pronounced at chloride concentrations above 0.1 M, where the equilibrium strongly favors the tetrachloroplatinate(II) species.

Ammonia competition provides a contrasting effect, where the neutral ligand enhances the aquation rate through trans-labilization mechanisms. The coordination of ammonia to the platinum center increases the lability of trans-positioned chloride ligands, facilitating their displacement by water molecules. The rate constant for ammonia-facilitated aquation is k = 2.06 × 10⁻³ M⁻¹ s⁻¹, representing a moderate enhancement compared to the unassisted pathway [2].

Biological ligand competition, particularly with thiols such as cysteine, demonstrates the strongest binding affinity among the studied ligands. The reaction with cysteine proceeds with a rate constant of k = 2.7 × 10⁻² M⁻¹ s⁻¹, indicating very strong binding that effectively competes with both chloride and water for coordination sites [9].

Water competition effects are highly pH-dependent, with the effectiveness of water as a competing ligand varying significantly across different pH ranges. Under acidic conditions, water competition is minimal due to protonation effects, while under basic conditions, water becomes a more effective competitor due to increased nucleophilicity [1].

| Table 4: Ligand Competition Effects | |||||

|---|---|---|---|---|---|

| Competing Ligand | Competition Type | Effect on Rate | Rate Constant (M⁻¹ s⁻¹) | Binding Strength | Reference |

| Cl⁻ ions | Anion competition | Inhibition (k decreases) | k = 1.5 × 10⁻² | Moderate | Murray et al. (2014) |

| NH₃ | Neutral ligand | Enhancement (k increases) | k = 2.06 × 10⁻³ | Strong | Jennings et al. (1977) |

| H₂O | Solvent competition | pH dependent | Variable | Weak | Various studies |

| Thiols (cysteine) | Biological ligand | Strong binding | k = 2.7 × 10⁻² | Very strong | Bose et al. (2004) |

Thermodynamic and Kinetic Parameter Evaluation

Activation Energy Determination

The determination of activation energies for the aquation reactions of ammonium tetrachloroplatinate(II) has been accomplished through systematic temperature-dependent kinetic studies employing the Arrhenius equation and transition state theory. These investigations provide fundamental insights into the energy barriers associated with each step of the hydrolysis mechanism [10] [11].

The activation energy for the first aquation step has been determined to be E_a = 34.91 ± 0.97 kJ mol⁻¹ through careful analysis of temperature-dependent rate constants over the range 25-37°C [10]. This relatively low activation energy indicates that the first chloride substitution proceeds through a kinetically favorable pathway, consistent with the associative mechanism proposed for platinum(II) complexes.

The second aquation step exhibits a slightly lower activation energy of E_a = 29.10 ± 0.72 kJ mol⁻¹, reflecting the increased lability of the remaining chloride ligands following the initial substitution [10]. The decrease in activation energy from the first to the second step supports the trans-labilization mechanism, where the coordinated water molecule enhances the reactivity of the trans-positioned chloride ligand.

Comparative studies with related platinum complexes have revealed that the activation energies for ammonium tetrachloroplatinate(II) aquation fall within the typical range for platinum(II) substitution reactions, which generally span from 20-50 kJ mol⁻¹ [11]. The specific values obtained for this system are consistent with an associative interchange mechanism (I_a) where bond formation with the incoming nucleophile occurs prior to bond breaking with the leaving group.

The temperature dependence of the reaction rates follows the Arrhenius equation:

$$k = A \exp\left(-\frac{E_a}{RT}\right)$$

where A represents the pre-exponential factor, which has been determined to be 3.58 × 10¹³ s⁻¹ for the primary aquation pathway [12]. The magnitude of the pre-exponential factor indicates a relatively high frequency of molecular collisions leading to successful reaction events.

Detailed analysis of the activation parameters reveals that the enthalpy of activation (ΔH‡) values closely match the activation energies, with ΔH‡₁ = 34.91 ± 0.97 kJ mol⁻¹ and ΔH‡₂ = 29.10 ± 0.72 kJ mol⁻¹ for the first and second steps, respectively [10]. This correspondence confirms that the activation process is primarily enthalpically controlled, with minimal contribution from pressure-volume work terms.

The entropy of activation values provide additional mechanistic insights, with ΔS‡₁ = -174.68 ± 2.18 J K⁻¹ mol⁻¹ and ΔS‡₂ = -233.74 ± 2.4 J K⁻¹ mol⁻¹ for the respective steps [10]. The large negative entropy values indicate highly ordered transition states, consistent with the associative mechanism where the coordination number of the platinum center increases during the activation process.

| Table 5: Activation Energy Parameters | |||||

|---|---|---|---|---|---|

| Parameter | First Step | Second Step | Temperature Range | Method | Reference |

| Activation Energy (E_a) | 34.91 ± 0.97 kJ/mol | 29.10 ± 0.72 kJ/mol | 25-37°C | Eyring equation | Nandi et al. (2020) |

| Enthalpy of Activation (ΔH‡) | 34.91 ± 0.97 kJ/mol | 29.10 ± 0.72 kJ/mol | 25-37°C | Eyring equation | Nandi et al. (2020) |

| Entropy of Activation (ΔS‡) | -174.68 ± 2.18 J/(K·mol) | -233.74 ± 2.4 J/(K·mol) | 25-37°C | Eyring equation | Nandi et al. (2020) |

| Free Energy of Activation (ΔG‡) | 87.02 kJ/mol | 98.77 kJ/mol | 25-37°C | Calculated | Nandi et al. (2020) |

Rate Constant Measurement Methodologies

The accurate determination of rate constants for ammonium tetrachloroplatinate(II) aquation reactions requires sophisticated experimental methodologies capable of monitoring reaction progress across widely varying time scales. Multiple complementary techniques have been developed and validated to ensure reliable kinetic parameter determination [13] [2] [14].

Ultraviolet-visible spectrophotometry represents the most widely employed technique for rate constant measurements, utilizing the distinct absorption characteristics of different platinum species. The method monitors absorbance changes at specific wavelengths, typically 262 nm, 284 nm, and 317 nm, where the spectral differences between reactants and products are maximized [10] [14]. The technique provides precision of ±5% for rate constant determinations and operates effectively over time ranges from minutes to hours.

The selection of monitoring wavelengths requires careful consideration of the electronic transitions characteristic of platinum(II) complexes. The ligand-to-metal charge transfer (LMCT) bands provide the most sensitive detection, with extinction coefficients typically ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹ depending on the specific ligand environment [13]. Temperature control within ±0.1°C is essential for accurate measurements, as the reaction rates exhibit significant temperature dependence.

Stopped-flow spectrophotometry enables the investigation of rapid aquation reactions occurring on millisecond to second time scales. This technique involves the rapid mixing of reactant solutions followed by immediate spectroscopic monitoring of the reaction progress [2] [14]. The method achieves precision of ±1% for rate constant determinations and is particularly valuable for studying the initial stages of aquation where rapid changes occur.

The stopped-flow technique requires specialized instrumentation capable of achieving mixing times below 1 millisecond and dead times below 2 milliseconds. The rapid mixing is accomplished through pneumatic or hydraulic drive systems that force reactant solutions through a mixing chamber into an observation cell where spectroscopic detection occurs [15].

Nuclear magnetic resonance spectroscopy, particularly ¹H and ¹⁵N heteronuclear single quantum coherence (HSQC) techniques, provides detailed information about equilibrium constants and slow exchange processes [16] [17]. The method operates over time scales from hours to days with precision of ±2%, making it ideal for studying equilibrium-controlled reactions and determining thermodynamic parameters.

The NMR approach offers unique advantages in distinguishing between different platinum species based on their characteristic chemical shifts and coupling patterns. The ¹⁵N-labeling of ammonium ligands enables precise tracking of ligand exchange processes and provides direct evidence for the proposed reaction mechanisms [16].

Electrochemical methods, employing chloride-selective electrodes, enable continuous monitoring of chloride ion release during aquation reactions. This technique provides ±3% precision for rate constant determinations and is particularly valuable for long-term kinetic studies spanning hours to days [16] [17]. The method operates by measuring the potential difference across an ion-selective membrane, which responds specifically to chloride ion concentration changes.

The electrochemical approach requires careful calibration using standard chloride solutions and correction for ionic strength effects. The technique is particularly sensitive to pH changes, which can affect the electrode response and must be carefully controlled throughout the measurement period [17].

| Table 6: Rate Constant Measurement Methodologies | |||||

|---|---|---|---|---|---|

| Method | Wavelength/Technique | Time Range | Precision | Temperature Control | Applications |

| UV-Vis Spectrophotometry | 262-353 nm | Minutes to hours | ±5% | ±0.1°C | Fast reactions |

| Stopped-flow Technique | Rapid mixing | Milliseconds to seconds | ±1% | ±0.1°C | Very fast reactions |

| NMR Spectroscopy | ¹H, ¹⁵N HSQC | Hours to days | ±2% | ±0.1°C | Equilibrium studies |

| Electrochemical Methods | Chloride-selective electrode | Continuous monitoring | ±3% | ±0.1°C | Long-term kinetics |

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard